An In-depth Technical Guide to 2-(4-Bromo-2-chlorophenyl)pyrrolidine Hydrochloride: A Key Intermediate in Modern Drug Discovery
An In-depth Technical Guide to 2-(4-Bromo-2-chlorophenyl)pyrrolidine Hydrochloride: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1] Its prevalence is due to its ability to impart favorable pharmacokinetic properties and to serve as a versatile template for creating complex, three-dimensional molecular architectures that can effectively interact with biological targets. This guide provides a comprehensive technical overview of 2-(4-Bromo-2-chlorophenyl)pyrrolidine hydrochloride, a halogenated arylpyrrolidine derivative poised as a valuable building block for the synthesis of novel therapeutics. We will delve into its chemical properties, plausible synthetic routes, analytical characterization, and potential applications in drug discovery, with a focus on the underlying scientific principles and practical considerations for researchers in the field.
Introduction: The Significance of the 2-Arylpyrrolidine Motif
The 2-arylpyrrolidine structural motif is of significant interest in the development of new chemical entities. The pyrrolidine ring, a five-membered saturated heterocycle, offers a number of advantages in drug design:
-
Stereochemical Complexity: The non-planar nature of the pyrrolidine ring allows for the introduction of multiple stereocenters, enabling precise spatial orientation of substituents to optimize binding to biological targets.[2]
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Improved Physicochemical Properties: The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor, and in its protonated form, as a hydrogen bond donor, which can enhance aqueous solubility and bioavailability.
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Metabolic Stability: The saturated nature of the pyrrolidine ring can confer greater metabolic stability compared to its aromatic counterpart, pyrrole.
The addition of a substituted phenyl group at the 2-position further expands the chemical space that can be explored. The bromo and chloro substituents on the phenyl ring of the title compound provide handles for further chemical modification through cross-coupling reactions, allowing for the generation of diverse libraries of compounds for biological screening.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of 2-(4-Bromo-2-chlorophenyl)pyrrolidine hydrochloride is essential for its effective use in synthesis and for ensuring safe handling.
| Property | Value |
| Chemical Name | 2-(4-Bromo-2-chlorophenyl)pyrrolidine hydrochloride[3] |
| CAS Number | 2044871-67-0[3] |
| Molecular Formula | C₁₀H₁₂BrCl₂N |
| Molecular Weight | 312.02 g/mol |
| Appearance | Expected to be a solid, likely a crystalline powder. |
| Solubility | The hydrochloride salt form is expected to have enhanced solubility in polar solvents such as water, methanol, and ethanol compared to the free base. |
| Stability | Stable under normal laboratory conditions. Should be stored in a well-sealed container, protected from moisture and light. |
Synthesis of 2-(4-Bromo-2-chlorophenyl)pyrrolidine Hydrochloride
Representative Enantioselective Synthesis
The following protocol is a representative example of how a chiral 2-arylpyrrolidine could be synthesized.
Workflow for the Synthesis of 2-(4-Bromo-2-chlorophenyl)pyrrolidine
Caption: Representative synthetic workflow for 2-(4-Bromo-2-chlorophenyl)pyrrolidine hydrochloride.
Experimental Protocol:
Step 1: Formation of the Chiral N-tert-Butanesulfinyl Imine
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To a solution of the appropriate γ-chloroketone (1.0 eq) in anhydrous tetrahydrofuran (THF) is added titanium(IV) ethoxide (1.5 eq).
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(R)- or (S)-2-methylpropane-2-sulfinamide (1.0 eq) is added, and the mixture is stirred at room temperature for 12-24 hours.
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The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
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The reaction is quenched by the addition of brine, and the mixture is filtered through celite. The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude N-tert-butanesulfinyl imine, which can be used in the next step without further purification.
Step 2: Diastereoselective Grignard Addition
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The crude N-tert-butanesulfinyl imine (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere.
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A solution of 4-bromo-2-chlorophenylmagnesium bromide (1.5 eq) in THF is added dropwise.
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The reaction mixture is stirred at -78 °C for 3-6 hours.
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The reaction is quenched with a saturated aqueous solution of ammonium chloride.
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The mixture is allowed to warm to room temperature, and the product is extracted with ethyl acetate.
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude sulfinamide adduct.
Step 3 & 4: Cyclization, Deprotection, and Salt Formation
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The crude sulfinamide adduct is dissolved in a suitable solvent such as methanol or dioxane.
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A solution of hydrochloric acid in dioxane (e.g., 4M) is added, and the mixture is stirred at room temperature. This step facilitates both the intramolecular cyclization to form the pyrrolidine ring and the removal of the tert-butanesulfinyl protecting group.
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The solvent is removed under reduced pressure.
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The residue is triturated with diethyl ether to precipitate the hydrochloride salt.
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The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford 2-(4-Bromo-2-chlorophenyl)pyrrolidine hydrochloride.
Analytical Characterization
A suite of analytical techniques is necessary to confirm the identity, purity, and structure of 2-(4-Bromo-2-chlorophenyl)pyrrolidine hydrochloride.
Chromatography
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High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the compound and for separating enantiomers if a chiral synthesis is performed.
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Reverse-Phase HPLC (RP-HPLC): For purity analysis, a C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) is typically employed. Detection is usually performed using a UV detector at a wavelength where the aromatic ring shows strong absorbance (e.g., 254 nm).
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Chiral HPLC: To determine the enantiomeric excess (ee) of the product from an asymmetric synthesis, a chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., Chiralcel OD-H or Chiralpak AD) are often effective for separating enantiomers of 2-arylpyrrolidines.[8][9] The mobile phase is typically a mixture of a non-polar solvent like n-hexane and an alcohol such as isopropanol or ethanol.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to analyze the free base form of the compound. The sample would be neutralized and extracted into an organic solvent prior to injection. The mass spectrum provides information about the molecular weight and fragmentation pattern, which can aid in structure elucidation.
Spectroscopy
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Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for structural elucidation.
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¹H NMR: The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the proton at the 2-position of the pyrrolidine ring (which will be a multiplet), and the protons on the pyrrolidine ring. The integration of the signals will correspond to the number of protons in each environment.
-
¹³C NMR: The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule, including the carbons of the aromatic ring and the pyrrolidine ring.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy provides information about the functional groups present in the molecule. Key expected absorptions for the hydrochloride salt include:
-
N-H stretching vibrations for the secondary ammonium salt in the region of 2400-2800 cm⁻¹.[10]
-
C-H stretching vibrations for the aromatic and aliphatic C-H bonds around 2800-3100 cm⁻¹.
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C=C stretching vibrations for the aromatic ring in the 1450-1600 cm⁻¹ region.
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C-N stretching vibrations.
-
C-Cl and C-Br stretching vibrations in the fingerprint region.
-
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For the free base, the molecular ion peak would be expected. Common fragmentation pathways for α-pyrrolidinophenones involve the loss of the pyrrolidine ring.[11]
Workflow for Analytical Characterization
Caption: A typical analytical workflow for the characterization of the title compound.
Applications in Drug Discovery
2-(4-Bromo-2-chlorophenyl)pyrrolidine hydrochloride is a valuable intermediate for the synthesis of a wide range of more complex molecules with potential therapeutic applications. The presence of two different halogen atoms on the phenyl ring allows for selective functionalization using various cross-coupling reactions.
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Scaffold for Library Synthesis: This compound can serve as a starting point for the creation of compound libraries for high-throughput screening. The bromine atom can be selectively targeted in Suzuki, Stille, or Sonogashira cross-coupling reactions, while the chlorine atom can be targeted under different reaction conditions. This allows for the introduction of a wide variety of substituents at these positions.
-
Synthesis of Bioactive Molecules: The 2-arylpyrrolidine motif is found in compounds with a broad range of biological activities, including but not limited to:
-
Anticancer agents: Some pyrrolidine derivatives have shown activity as inhibitors of kinases and other enzymes involved in cancer cell proliferation.[12]
-
Central Nervous System (CNS) agents: The pyrrolidine scaffold is present in drugs targeting CNS disorders.[2]
-
Antiviral and Antibacterial agents: Pyrrolidine-containing compounds have been investigated for their potential as antimicrobial and antiviral agents.[12]
-
For instance, a structurally related compound, 2-(3-bromo-5-chlorophenyl)pyrrolidine hydrochloride, has been investigated for its potential as a sphingosine kinase inhibitor, a target relevant to cancer and inflammation.[13] This suggests that derivatives of the title compound could also be explored for similar activities.
Safety and Handling
As with any chemical compound, proper safety precautions must be taken when handling 2-(4-Bromo-2-chlorophenyl)pyrrolidine hydrochloride. The following information is based on general knowledge of similar compounds and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) for this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood, to minimize inhalation of any dust or vapors.
-
First Aid Measures:
-
Eyes: In case of contact, immediately flush eyes with plenty of water for at least 15 minutes.
-
Skin: In case of contact, wash skin with soap and water.
-
Inhalation: If inhaled, move to fresh air.
-
Ingestion: If swallowed, seek immediate medical attention.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
2-(4-Bromo-2-chlorophenyl)pyrrolidine hydrochloride is a strategically important building block for the synthesis of novel and diverse chemical entities with the potential for significant biological activity. Its di-halogenated phenyl group, coupled with the versatile pyrrolidine scaffold, provides medicinal chemists with a powerful tool for exploring new chemical space in the quest for next-generation therapeutics. A thorough understanding of its synthesis, characterization, and safe handling is paramount for its effective utilization in research and development.
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